molecular formula C6H13NO2 B2921857 Ethyl 2-(ethylamino)acetate CAS No. 3183-20-8

Ethyl 2-(ethylamino)acetate

Cat. No. B2921857
CAS RN: 3183-20-8
M. Wt: 131.175
InChI Key: NRMPJIHWGVBZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(ethylamino)acetate is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(ethylamino)acetate is 1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(ethylamino)acetate is a liquid at room temperature . It has a predicted boiling point of 158.2±23.0 °C and a predicted density of 0.937±0.06 g/cm3 . The pKa is predicted to be 7.88±0.10 .

Scientific Research Applications

Process Intensification in Ethyl Acetate Production

Process Intensification Techniques : Ethyl acetate, a closely related compound, is used extensively as a solvent in various industries. Research has explored several process intensification techniques for its production, such as Reactive Distillation and Microwave Reactive Distillation, highlighting the potential for energy savings and reduced capital investment in the production process. These techniques could be relevant for Ethyl 2-(ethylamino)acetate if it shares similar production challenges or applications (Patil & Gnanasundaram, 2020).

Biodegradation and Environmental Fate

Biodegradation of Gasoline Ethers : Research on Ethyl tert-butyl ether (ETBE), another ether compound, provides insights into the biodegradation and environmental fate of gasoline ethers. These findings are significant for understanding the environmental impact and degradation pathways of ether compounds, potentially including Ethyl 2-(ethylamino)acetate. The biodegradation process involves aerobic metabolism with specific microbes capable of using ETBE as a carbon source, which may have implications for environmental remediation strategies (Thornton et al., 2020).

Ethylene Production and Regulation in Plants

Ethylene Precursor Role : The role of 1-aminocyclopropane-1-carboxylic acid (ACC) as the precursor of ethylene, a plant hormone, underscores the complex interactions within plant biology. ACC's role extends beyond being merely a precursor; it's involved in signaling mechanisms and stress responses. This example illustrates the broader biological significance and potential applications of chemical precursors in regulating plant growth and stress responses, which could be an area of interest for Ethyl 2-(ethylamino)acetate research (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

Ethyl 2-(ethylamino)acetate is classified as a dangerous substance. It is highly flammable and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

ethyl 2-(ethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMPJIHWGVBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethylamino)acetate

CAS RN

3183-20-8
Record name ethyl 2-(ethylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuric acid (3 mL) was added to a solution of N-ethylglycine (2.0 g) in EtOH (15 mL) and the mixture was stirred under reflux for 9 h. The mixture was cooled to RT and neutralized with 5M-sodium hydroxide, and saturated aqueous sodium hydrogen carbonate. The solution was extracted with EtOAc, the combined organic layer was washed with brine, dried and concentrated under reduced pressure. The sub-title compound (1.4 g) was obtained as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.17 (2H, q), 3.38 (2H, s), 2.63 (2H, q), 1.25 (3H, t), 1.10 (3H, t).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.